N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is an organic compound with a complex structure It features a dimethylamino group attached to a phenyl ring, which is further connected to a methyl and nitro-substituted benzene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the nitration of a methyl-substituted benzene sulfonamide, followed by the introduction of a dimethylamino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various acids or bases to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino-substituted benzene sulfonamide, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may also play a role in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-aminophenol
- N,N-Dimethylbenzeneamine
- Dimethylaminopropylamine
Uniqueness
N-[3-(DIMETHYLAMINO)PHENYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-7-8-14(18(19)20)10-15(11)23(21,22)16-12-5-4-6-13(9-12)17(2)3/h4-10,16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKQUPJBQNHNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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